4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-ethoxy-2,3-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHPNBNEGVCNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of 4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
[1]
CAS Number: 1094296-27-1 Formula: C₁₀H₁₃ClO₃S Molecular Weight: 248.73 g/mol Class: Electron-Rich Aryl Sulfonyl Chloride[1]
Executive Summary
4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike ubiquitous reagents like p-toluenesulfonyl chloride (TsCl), this compound exhibits a unique steric-electronic interplay . The presence of a strong electron-donating ethoxy group at the para-position, combined with the steric bulk of a methyl group at the ortho-position (C2), significantly modulates its reactivity profile.
Key Characteristic: Enhanced hydrolytic stability compared to simple benzenesulfonyl chlorides, necessitating optimized coupling protocols (e.g., elevated temperatures or catalytic activation) to overcome the steric barrier at the sulfur center.
Molecular Architecture & Electronic Properties
Understanding the reactivity of this molecule requires a breakdown of its substituent effects. The electrophilicity of the sulfonyl sulfur is the critical parameter for drug development applications (sulfonylation).
Substituent Effects
-
4-Ethoxy Group (+M Effect): The oxygen lone pair donates electron density into the benzene ring via resonance. This increases the electron density of the aromatic system, effectively stabilizing the molecule and reducing the partial positive charge (
) on the sulfur atom. This makes the compound less electrophilic (slower reacting) than electron-deficient analogs (e.g., nitrobenzenesulfonyl chlorides). -
2,3-Dimethyl Groups (+I/Steric Effect):
-
Electronic: Weak inductive donation further stabilizes the ring.
-
Steric (Critical): The methyl group at position 2 is ortho to the sulfonyl chloride moiety. This creates a significant steric trajectory barrier for incoming nucleophiles, shielding the sulfur atom.
-
Reactivity Prediction
Due to the combined electronic deactivation (4-OEt) and steric shielding (2-Me), this compound is classified as a Type II (Hindered/Deactivated) sulfonyl chloride.
-
Hydrolysis Rate: Slow (High stability in ambient moisture).
-
Aminolysis Rate: Moderate to Slow (Requires non-nucleophilic base catalysts like DMAP).
Physicochemical Profile
The following data aggregates predicted and analog-derived values to guide experimental design.
| Property | Value / Prediction | Confidence | Relevance |
| Physical State | Solid (Crystalline) | High | Handling/Weighing |
| Melting Point | 65–85 °C (Predicted) | Medium | Storage stability |
| Boiling Point | >150 °C (Decomposes) | High | Do not distill |
| LogP (Oct/Water) | 3.1 ± 0.4 | High | Lipophilicity estimation |
| Density | ~1.25 g/cm³ | Medium | Process volume calc.[2] |
| Solubility | DCM, THF, EtOAc, Toluene | High | Reaction solvent selection |
| Water Solubility | Insoluble (Hydrolyzes) | High | Quenching protocols |
Note: As a reactive intermediate, exact experimental MP may vary by batch purity. Always verify via DSC or capillary melting point upon receipt.
Reactivity & Mechanism Visualization
The following diagram illustrates the nucleophilic substitution pathway, highlighting the specific steric blockade introduced by the C2-methyl group.
Figure 1: Mechanistic pathway of sulfonylation showing the retarding effect of the ortho-methyl group on nucleophilic attack.
Experimental Protocols
Protocol A: Purity Assessment via Derivatization (HPLC)
Direct HPLC analysis of sulfonyl chlorides is unreliable due to on-column hydrolysis. The standard industry protocol involves converting the chloride to a stable sulfonamide derivative using morpholine.
Reagents:
-
Morpholine (excess)
-
Dichloromethane (DCM)
-
Sample (approx. 10 mg)
Procedure:
-
Dissolution: Dissolve 10 mg of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride in 1 mL of dry DCM.
-
Derivatization: Add 20 µL of morpholine (approx. 2.5 eq). The reaction should be exothermic; ensure the vial is capped.
-
Incubation: Vortex for 1 minute and let stand for 10 minutes at RT.
-
Quench: Add 1 mL of dilute HCl (0.1 M) to neutralize excess morpholine and extract the derivative.
-
Analysis: Inject the organic layer (DCM) into the HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: ACN/Water (Gradient 50% -> 95%).
-
Detection: UV @ 254 nm.
-
Self-Validating Check: The peak for the morpholine derivative should be sharp and distinct. If multiple peaks appear, the starting material had degraded to sulfonic acid (which will not couple with morpholine under these conditions).
Protocol B: Hydrolytic Stability Kinetics
To determine the handling window in open air.
-
Prepare a stock solution of the compound in THF (10 mM).
-
Add 100 µL of stock to 900 µL of Water/THF (50:50) mixture.
-
Monitor the disappearance of the starting material via UV-Vis spectrophotometry (scanning 220–300 nm) or HPLC at t=0, 5, 15, 30, and 60 minutes.
-
Expectation: Due to steric hindrance, the half-life (
) should be significantly longer (>10 mins) than unhindered analogs like benzenesulfonyl chloride (<2 mins).
Synthetic Application Guide
When utilizing this building block for library synthesis, standard Schotten-Baumann conditions may fail due to the deactivated nature of the sulfur center.
Recommended Conditions:
-
Solvent: Anhydrous DCM or THF.
-
Base: Pyridine (as solvent/base) or TEA with catalytic DMAP (4-Dimethylaminopyridine).
-
Catalysis: The addition of 5-10 mol% DMAP is critical . It forms a highly reactive N-acylpyridinium-type intermediate that overcomes the steric hindrance of the 2-methyl group.
-
Temperature: If reaction is incomplete after 2 hours at RT, heat to 40–50 °C.
Workflow Visualization: Quality Control & Synthesis
Figure 2: Operational workflow for quality assurance and synthetic release.
Handling & Safety
-
Corrosivity: Like all sulfonyl chlorides, this compound hydrolyzes to produce HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.[3]
-
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Quenching: Do not dispose of unreacted material directly. Quench slowly into a stirred solution of 10% NaOH or saturated Sodium Bicarbonate to convert the chloride to the benign sodium sulfonate salt.
References
-
BenchChem. (2025).[4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
-
Gnedin, B. G., et al. (1988).[5] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Retrieved from [5]
-
PubChem. (2025).[3] Compound Summary: 3,4-Dimethylbenzenesulfonyl chloride (Analog Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Ethoxybenzene-1-sulfonyl chloride (Analog Data). Retrieved from
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. PubChemLite - 4-ethoxy-3-phenylbenzene-1-sulfonyl chloride (C14H13ClO3S) [pubchemlite.lcsb.uni.lu]
- 3. 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Literature review on 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride derivatives
An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl Chloride Derivatives
Abstract
The benzenesulfonyl chloride framework is a cornerstone in modern medicinal chemistry and organic synthesis, serving as a versatile precursor for a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of a specific, highly functionalized member of this class: 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride and its derivatives. We will delve into the synthetic strategies for the core scaffold, elucidate the reactivity of the sulfonyl chloride group, and discuss the potential applications of its derivatives, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Benzenesulfonyl Chloride Moiety
Benzenesulfonyl chloride and its substituted analogs are pivotal reagents in organic chemistry.[1][2] The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[3] This reactivity is the foundation for the synthesis of sulfonamides, sulfonate esters, and other important sulfur-containing compounds.[1][2]
The sulfonamide functional group, in particular, is a well-established pharmacophore found in a vast array of therapeutic agents, exhibiting properties such as:
-
Antibacterial
-
Anticancer
-
Anti-inflammatory
-
Diuretic activities[4]
The modular nature of sulfonamide synthesis, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, allows for the systematic modification of molecular structure to optimize potency, selectivity, and pharmacokinetic profiles.[4] The specific substitution pattern on the benzene ring of the sulfonyl chloride plays a crucial role in modulating the biological activity of the resulting derivatives. The 4-ethoxy-2,3-dimethyl substitution pattern presents a unique combination of electronic and steric features that can be exploited in the design of novel therapeutic agents.
Synthesis of the Core Scaffold: 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl Chloride
The synthesis of substituted benzenesulfonyl chlorides generally relies on a few key methodologies.[2][4] While a direct synthesis for 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is not explicitly detailed in the provided literature, we can infer a robust synthetic pathway based on established methods for analogous compounds. The most common and direct approach is the chlorosulfonation of the corresponding substituted benzene.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride starts from the readily available 1-ethoxy-2,3-dimethylbenzene.
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride in Organic Solvents
Introduction
4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is a bespoke sulfonyl chloride derivative of significant interest to researchers in medicinal chemistry and drug development. As with any compound destined for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's lifecycle, influencing everything from synthetic workup and purification to formulation and bioavailability.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride, we must first analyze its molecular structure.
Molecular Structure of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride:
Where 'Ar' represents the 4-ethoxy-2,3-dimethylphenyl group.
Key Structural Features Influencing Solubility:
-
Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and reactive group. The strong electronegativity of the oxygen and chlorine atoms creates a significant dipole moment, making this part of the molecule hydrophilic. However, sulfonyl chlorides are prone to hydrolysis in the presence of water.
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.
-
Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity, but the ethyl chain is nonpolar.
-
Dimethyl Groups (-CH₃): These alkyl groups are nonpolar and contribute to the overall lipophilicity of the molecule.
Based on this structure, 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride can be classified as a moderately polar compound with both hydrophilic and lipophilic regions. Its solubility will therefore be highly dependent on the polarity of the chosen organic solvent.
Predicted Solubility in Common Organic Solvents:
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are expected to be good solvents for 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride. Their high polarity can effectively solvate the polar sulfonyl chloride group.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): While the polarity of these solvents is favorable, the presence of acidic protons can lead to solvolysis of the reactive sulfonyl chloride group, especially at elevated temperatures. Therefore, while dissolution may occur, the compound might not be stable in these solvents over time.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar aromatic and alkyl portions of the molecule suggest that it will have some solubility in nonpolar solvents. Toluene, being an aromatic solvent, might be a better solvent than hexane due to potential π-π stacking interactions with the benzene ring of the solute.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds. They are likely to be effective solvents for 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride.
The following diagram illustrates the relationship between the chemical structure of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride and its predicted solubility in different classes of organic solvents.
Caption: Relationship between the structural components of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride and its predicted solubility in various organic solvents.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely accepted technique.
Step-by-Step Experimental Protocol
1. Materials and Equipment:
-
4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride (high purity)
-
A selection of organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with Teflon-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (chemically compatible with the chosen solvents, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a suitable detector.
2. Preparation of Standard Solutions:
-
Accurately prepare a stock solution of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride of known concentration in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility range.
3. Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
4. Sample Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples and the calibration standards using a validated HPLC or GC method. The choice of method will depend on the volatility and thermal stability of the compound.
5. Data Calculation and Reporting:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride in the diluted samples.
-
Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.
-
Solubility is typically reported in units of mg/mL or g/L at a specified temperature.
The following diagram outlines the experimental workflow for the determination of the solubility of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride.
Caption: Experimental workflow for the determination of the solubility of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride using the shake-flask method.
Factors Affecting Solubility
Several factors can influence the solubility of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[1] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that is well-matched to the solute will generally be a better solvent.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have different solubilities. It is important to characterize the solid form being used in the solubility studies.
Safety and Handling
Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.[2] They are sensitive to moisture and can react with water to release hydrochloric acid.[3] Therefore, all experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
While specific, publicly available solubility data for 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is scarce, a sound understanding of its molecular structure allows for reasonable predictions of its solubility behavior in various organic solvents. This guide has provided a theoretical framework for these predictions and, more importantly, a detailed, practical protocol for the experimental determination of its solubility profile. By following the outlined procedures, researchers can generate the critical data needed to advance their research and development efforts involving this promising compound. The principles and methodologies described herein are fundamental to the broader field of pharmaceutical sciences and are applicable to the characterization of a wide range of novel chemical entities.
References
- Vertex AI Search. 2-Chloroethanesulfonyl chloride - Solubility of Things.
- MilliporeSigma. 4-Ethoxybenzene-1-sulfonyl chloride | 1132-17-8.
- ChemicalBook. 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis.
- ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- PASCO. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
- Chemistry LibreTexts. 17.
- Factors Affecting Solubility.
- PMC. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
- Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Benchchem.
- Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxid
- Benchchem. Synthesis routes of 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride.
- ResearchGate. SnCl 2 /EtOH-Mediated Synthesis of Novel 4-Ethoxy- and 4-Chloroindazoles Bearing Sulfonamide Moieties.
- PubChem. 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743.
- PubChemLite. 4-ethoxy-3-phenylbenzene-1-sulfonyl chloride (C14H13ClO3S).
- Benchchem. Solubility of 4-Ethoxyphenol in Organic Solvents: A Technical Guide.
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
- Wikipedia. Benzenesulfonyl chloride.
- Sigma-Aldrich. Solvent Miscibility Table.
- Georganics. Sulfonyl chlorides.
- SOLUBILITY D
Sources
Reactivity profile of 2,3-dimethyl-4-ethoxy substituted benzenesulfonyl chlorides
An In-Depth Technical Guide to the Reactivity Profile of 2,3-Dimethyl-4-ethoxybenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the intricate interplay of electronic and steric effects conferred by its unique substitution pattern. We will explore its synthesis, core reactivity, and key transformations, including sulfonamide and sulfonate ester formation. The causality behind experimental choices and detailed, self-validating protocols are provided to empower scientists in leveraging this reagent for advanced organic synthesis.
Introduction: The Role of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic chemistry, prized for their ability to form stable sulfonamide and sulfonate ester linkages.[1][2] The sulfonamide moiety, in particular, is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[2][3] The reactivity of a benzenesulfonyl chloride can be precisely tuned by the nature and position of substituents on the aromatic ring. This guide focuses on the specific case of 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride, a structure whose reactivity is governed by a delicate balance of electron-donating effects and significant steric hindrance. Understanding this profile is critical for predicting reaction outcomes and designing robust synthetic strategies.
Synthesis Pathway: Chlorosulfonation of 1,2-Dimethyl-3-ethoxybenzene
The most direct and industrially relevant method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[4] The logical precursor for 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride is 1,2-dimethyl-3-ethoxybenzene. The reaction proceeds by attacking the aromatic ring with a potent electrophile derived from chlorosulfonic acid.
Mechanism Insight: At lower temperatures, chlorosulfonic acid is in equilibrium with several species, including the highly electrophilic sulfur dioxide-chloride cation (SO₂Cl⁺).[5] This electrophile is attacked by the electron-rich aromatic ring. The directing effects of the substituents guide the position of sulfonation. The 4-ethoxy group is a powerful ortho-, para-director, and the two methyl groups are weaker ortho-, para-directors. The combined activating effect strongly directs the incoming electrophile to the position para to the ethoxy group (C6) or ortho to it (C5). Given the steric bulk of the existing methyl groups, substitution at the C6 position is the most sterically accessible and electronically favored, leading to the desired product.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol: Synthesis
Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas bubbler to vent HCl gas to a basic scrubber.
-
Substrate Addition: Charge the flask with 1,2-dimethyl-3-ethoxybenzene (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (1.1 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. Vigorous stirring is essential. HCl gas will evolve during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride. The product may be used directly or purified further if necessary, though sulfonyl chlorides can be sensitive to silica gel chromatography.[6]
In-Depth Reactivity Profile
The reactivity of 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride is a direct consequence of the electronic and steric properties of its substituents.
Electronic Effects: A Modulated Electrophile
The core reactivity of any sulfonyl chloride stems from the highly electrophilic sulfur atom, which is bonded to two strongly electron-withdrawing oxygen atoms and a good chlorine leaving group.[2]
-
4-Ethoxy Group (-OEt): This group exerts a dual electronic influence. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. However, its lone pairs participate in resonance with the aromatic ring, making it a powerful electron-donating group (+M effect).[7] The resonance effect is dominant, increasing the electron density of the benzene ring. This donation slightly reduces the overall electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted benzenesulfonyl chloride, as some electron density is relayed to the SO₂Cl group.
-
2,3-Dimethyl Groups (-CH₃): Alkyl groups are weak electron-donating groups through an inductive effect (+I).[8] They contribute further to a slight deactivation of the sulfonyl chloride's electrophilicity relative to the parent compound.
Overall Electronic Impact: The combination of one strong and two weak electron-donating groups makes the sulfur center of 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride less electrophilic than that of p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride. This suggests that reactions with nucleophiles will proceed at a comparatively slower rate, all else being equal.
Steric Hindrance: The Dominating Factor
The most significant feature influencing the reactivity of this molecule is the profound steric hindrance around the sulfonyl group.
-
The Ortho-Methyl Group: The methyl group at the C2 position directly flanks the sulfonyl chloride. This creates a significant steric shield, impeding the "line of attack" for incoming nucleophiles. This ortho-substituent effect is known to dramatically decrease reaction rates in many systems.[9]
-
The Meta-Methyl Group: While less impactful than the ortho-substituent, the methyl group at C3 adds to the overall crowding on one side of the reactive center.
Consequence of Steric Effects: The steric hindrance is the dominant factor controlling the reactivity of this reagent. It will dramatically slow the rate of nucleophilic substitution. Reactions that are rapid with tosyl chloride may require elevated temperatures, longer reaction times, or the use of less-hindered and more potent nucleophiles to achieve reasonable conversion. This steric bulk also enhances the reagent's stability towards hydrolysis.
Caption: General workflow for sulfonamide synthesis.
Protocol: Synthesis of N-Benzyl-2,3-dimethyl-4-ethoxybenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride (1.0 eq) in pyridine, which acts as both solvent and base.
-
Nucleophile Addition: Cool the solution to 0 °C and add benzylamine (1.1 eq) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The significant steric hindrance may necessitate gentle heating (e.g., 40 °C) to drive the reaction to completion. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 1M HCl and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The N-H proton of this primary amine-derived sulfonamide is acidic and will dissolve in an aqueous base, consistent with the principles of the Hinsberg test. [10][11]
Sulfonate Ester Formation
This reaction transforms an alcohol into a sulfonate, which is an excellent leaving group for subsequent Sₙ2 or E2 reactions. [2]
Protocol: Synthesis of Methyl 2,3-dimethyl-4-ethoxybenzenesulfonate
-
Reaction Setup: Dissolve the alcohol (e.g., methanol, 1.5 eq) in a suitable solvent like DCM or THF in a round-bottom flask. Add a non-nucleophilic base such as triethylamine (1.5 eq). Cool the mixture to 0 °C.
-
Reagent Addition: Dissolve 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the alcohol solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. The reaction with a small, unhindered alcohol like methanol should proceed reasonably well, but more hindered alcohols will react much more slowly.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude ester by column chromatography on silica gel.
-
Validation: Characterize the final product by spectroscopic methods (NMR, IR) and mass spectrometry.
Comparative Reactivity Summary
To place the reactivity of 2,3-dimethyl-4-ethoxybenzenesulfonyl chloride in context, the following table compares its predicted properties against other common sulfonylating agents.
| Reagent Name | Key Substituents | Dominant Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| Benzenesulfonyl Chloride | None | Neutral (Reference) | Low | High |
| p-Toluenesulfonyl Chloride (TsCl) | 4-Methyl | Weakly Donating | Low | High |
| 2,3-Dimethyl-4-ethoxybenzenesulfonyl Chloride | 2-Me, 3-Me, 4-OEt | Strongly Donating | Very High | Low |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride) | 2,4,6-Triisopropyl | Moderately Donating | Extremely High | Very Low |
| 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) | 4-Nitro | Strongly Withdrawing | Low | Very High |
Conclusion
2,3-Dimethyl-4-ethoxybenzenesulfonyl chloride is a highly specialized reagent whose reactivity is dominated by the severe steric hindrance imposed by its ortho-methyl group. While its electron-donating substituents slightly decrease the intrinsic electrophilicity of the sulfur center, it is the steric shield that dictates its reaction kinetics. Consequently, it should be regarded as a slow-reacting sulfonylating agent, requiring more forcing conditions than common reagents like tosyl chloride. This attenuated reactivity can be advantageous in complex molecular settings where selectivity is desired or for increasing the stability of the reagent. The protocols and insights provided herein serve as a foundational guide for chemists seeking to employ this unique molecule in their synthetic endeavors.
References
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved February 21, 2026, from [Link]
-
JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. Retrieved February 21, 2026, from [Link]
-
Iraqi Journal of Science. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved February 21, 2026, from [Link]
-
Shaalaa.com. (2019, August 27). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved February 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved February 21, 2026, from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Chemistry & Biology Interface. (2014). Recent advances in synthesis of sulfonamides: A review. Retrieved February 21, 2026, from [Link]
-
UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved February 21, 2026, from [Link]
-
MDPI. (2025, November 11). One-Pot Alkylation–Sulfonylation of Diphenol. Retrieved February 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved February 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. Retrieved February 21, 2026, from [Link]
Sources
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 11. shaalaa.com [shaalaa.com]
Methodological & Application
Technical Application Note: Synthesis of Sulfonamide Derivatives from 4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl Chloride
Abstract & Strategic Context
Sulfonamides constitute a critical pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, antibiotics (the "sulfa drugs"), and modern kinase inhibitors. This guide details the synthesis of sulfonamide derivatives utilizing 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride as the electrophilic scaffold.
Why this scaffold matters: The specific substitution pattern of this starting material offers unique medicinal chemistry advantages:
-
4-Ethoxy Group: Provides electron-donating character, increasing the electron density of the aromatic ring. This can improve metabolic stability against oxidative metabolism at the para-position.
-
2,3-Dimethyl Moiety: Introduces significant steric bulk ortho to the sulfonyl group. This restricts rotation and can lock the resulting sulfonamide into specific conformations, potentially enhancing binding selectivity in protein pockets.
Chemical Profile & Mechanistic Insight[1]
Starting Material Characteristics
-
Compound: 4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
-
Reactivity Class: Electrophilic Sulfonylating Agent
-
Physical State: Typically a solid or viscous oil (dependent on purity).
-
Stability: Moisture sensitive. Hydrolyzes to the corresponding sulfonic acid (4-ethoxy-2,3-dimethylbenzenesulfonic acid) and HCl upon exposure to atmospheric moisture.
Reaction Mechanism
The formation of sulfonamides proceeds via a Nucleophilic Substitution at Sulfur . Unlike acyl chlorides which proceed via a tetrahedral intermediate, sulfonyl chlorides react via a concerted
Critical Consideration: The 4-ethoxy group (Electron Donating Group) reduces the electrophilicity of the sulfur atom via resonance, making this reagent less reactive than nitro- or halo-substituted benzenesulfonyl chlorides. Furthermore, the 2-methyl group provides steric hindrance, potentially slowing the nucleophilic attack. Implication: Reaction times may need to be extended compared to standard tosyl chloride protocols.
Figure 1: Mechanistic pathway of sulfonylation. The base is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the amine nucleophile.
Experimental Protocols
Method A: Standard Anhydrous Conditions (DCM/TEA)
Best for: Lipophilic primary and secondary amines. Pros: Easy workup; mild conditions.
Reagents:
-
Sulfonyl Chloride: 1.0 equiv (4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride)
-
Amine: 1.1 – 1.2 equiv
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst (Optional): DMAP (0.1 equiv) — Recommended due to the steric hindrance of the 2-methyl group.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (approx. 0.1 M concentration relative to amine).
-
Cooling: Cool the mixture to 0°C using an ice bath. Note: While many sulfonylations run at RT, cooling controls the exotherm and minimizes side reactions.
-
Addition: Dissolve 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (typically Hexane:EtOAc). Look for the disappearance of the sulfonyl chloride spot.
-
-
Quench: If starting material remains but reaction stalls, add 0.1 equiv DMAP and heat to reflux (40°C) for 1 hour.
Method B: Pyridine-Mediated Synthesis
Best for: Less nucleophilic amines (anilines) or acid-sensitive substrates.
Mechanism: Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive
Reagents:
-
Sulfonyl Chloride: 1.0 equiv[1]
-
Solvent/Base: Anhydrous Pyridine (10–20 volumes)
Step-by-Step Protocol:
-
Dissolution: Dissolve the Amine in anhydrous pyridine at 0°C.
-
Addition: Add the Sulfonyl Chloride portion-wise as a solid (or dissolved in minimal DCM if liquid) to the stirring pyridine solution.
-
Reaction: Stir at RT overnight (12–16 hours).
-
Note: The 2,3-dimethyl steric bulk may require heating to 50–60°C if reaction with anilines is sluggish.
-
-
Workup (Specific to Pyridine): Pyridine is difficult to remove. Dilute the mixture with EtOAc and wash extensively with 1M HCl or 10% CuSO₄ solution (which complexes pyridine, turning the aqueous layer blue) until the organic layer is free of pyridine.
Workup & Purification Workflow
Effective removal of the sulfonic acid byproduct (formed by hydrolysis) is critical for high purity.
Figure 2: Standard aqueous workup train ensures removal of basic and acidic impurities.
Stoichiometry & Data Table
| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |
| Sulfonyl Chloride | Electrophile | 1.0 | 1.0 | Limiting reagent |
| Amine | Nucleophile | 1.1 - 1.2 | 1.0 - 1.1 | Slight excess ensures complete conversion of chloride |
| Base | Scavenger | 1.5 - 2.0 (TEA) | Solvent (Pyridine) | Essential to drive equilibrium |
| DMAP | Catalyst | 0.1 (Optional) | N/A | Use if reaction is slow due to steric bulk |
Troubleshooting & Analysis
Common Failure Modes
-
Hydrolysis (Main Impurity):
-
Symptom:[1][3][4] Presence of a highly polar spot on TLC that does not move in non-polar solvents.
-
Cause: Wet solvents or old sulfonyl chloride.
-
Solution: The hydrolysis product (sulfonic acid) is water-soluble. Ensure the Sat. NaHCO₃ wash is thorough during workup. The sulfonamide product will remain in the organic layer; the sulfonic acid will partition into the aqueous base.
-
-
No Reaction (Steric Hindrance):
Characterization (Expected Signals)
-
H NMR:
-
Look for the disappearance of the N-H protons of the starting amine (if primary) or a shift in their signal.
-
Sulfonamide NH: Typically appears as a broad singlet between
7.0 – 9.0 ppm (solvent dependent). -
Aromatic Region: The 2,3-dimethyl-4-ethoxy pattern will show distinct splitting (two doublets if protons are ortho, or a singlet if para—here protons are at C5 and C6, which are ortho to each other, so expect two doublets).
-
-
LC-MS:
-
Expect
or (negative mode is often more sensitive for sulfonamides due to the acidic NH).
-
References
-
Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. [Link]
-
National Institutes of Health (PubChem). Compound Summary: Benzenesulfonyl chloride derivatives. [Link]
-
Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Protocol for reacting 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride with primary amines
Application Note: Optimized Synthesis of Sulfonamides using 4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl Chloride
Executive Summary
This guide details the protocol for reacting 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride (referred to herein as EDM-SO2Cl ) with primary amines. Unlike standard reagents like
Standard Schotten-Baumann conditions (aqueous base) often lead to competitive hydrolysis before sulfonylation can occur. This protocol recommends an anhydrous, nucleophile-catalyzed approach using DMAP (4-dimethylaminopyridine) to ensure high yields and kinetic efficiency.
Scientific Rationale & Reactivity Profile
To optimize this reaction, one must understand the deactivating features of the electrophile:
-
Steric Hindrance (The "Ortho Effect"): The methyl group at the 2-position is ortho to the sulfonyl chloride. This creates significant steric bulk, shielding the sulfur atom from nucleophilic attack by the amine.
-
Electronic Deactivation: The ethoxy group at the 4-position is a strong resonance donor (
effect). This increases electron density on the benzene ring, which is transmitted to the sulfur atom, rendering it less electrophilic compared to nitro- or halogen-substituted sulfonyl chlorides.
Mechanistic Implication: Simple mixing with a weak base (e.g., bicarbonate) is insufficient. The reaction requires a nucleophilic catalyst (DMAP) to generate a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to nucleophilic attack by the primary amine than the parent chloride.
Figure 1: DMAP-Catalyzed Mechanism
Caption: DMAP acts as a transfer agent, forming a reactive intermediate that overcomes the steric/electronic deactivation of the EDM-SO2Cl substrate.
Materials & Equipment
| Reagent | Equiv.[1][2][3] | Role | Notes |
| EDM-SO2Cl | 1.1 – 1.2 | Electrophile | Solid/Oil. Verify purity; hydrolyzed acid is a common impurity. |
| Primary Amine | 1.0 | Nucleophile | Limiting reagent. Dry thoroughly if hygroscopic. |
| Dichloromethane (DCM) | Solvent | 0.1 – 0.2 M | Anhydrous (keep water <0.05%). |
| Pyridine | 2.0 – 3.0 | Base | Scavenges HCl. |
| DMAP | 0.1 (10 mol%) | Catalyst | Critical for this specific substrate. |
| 1M HCl (aq) | Wash | Workup | Removes excess pyridine/DMAP. |
| Sat. NaHCO₃ | Wash | Workup | Removes hydrolyzed sulfonic acid byproduct.[4][5] |
Experimental Protocol
Method A: The "Gold Standard" (Recommended)
Best for: Valuable amines, hindered amines, or ensuring maximum yield.
Step 1: Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add the Primary Amine (1.0 equiv) and DMAP (0.1 equiv).
-
Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).
-
Add Pyridine (3.0 equiv) via syringe.
-
Cool the mixture to 0°C using an ice bath. Note: While the reaction requires energy, starting cold prevents uncontrolled exotherms if the amine is small/unhindered.
Step 2: Addition
-
Dissolve EDM-SO2Cl (1.2 equiv) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 5–10 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Step 3: Reaction & Monitoring
-
Stir at room temperature for 4–12 hours .
-
QC Check: Monitor by TLC or LC-MS.
-
Target: Disappearance of the amine.[6]
-
Observation: If reaction is <50% complete after 4 hours, attach a reflux condenser and heat to 40°C (gentle reflux) for 2 hours. The steric bulk of EDM-SO2Cl often necessitates this thermal push.
-
Step 4: Workup (The "Self-Validating" Purification)
-
Dilute reaction mixture with excess DCM.
-
Acid Wash: Wash organic layer with 1M HCl (
vol).-
Purpose: Protonates and removes unreacted Pyridine, DMAP, and unreacted Amine (if basic).
-
-
Base Wash: Wash organic layer with Saturated NaHCO₃ (
vol).-
Purpose: Converts any hydrolyzed sulfonyl chloride (sulfonic acid) into its water-soluble sodium salt, removing it from the organic phase.[5]
-
-
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Workup Logic & Troubleshooting
The purity of the final sulfonamide relies heavily on the workup sequence. Because EDM-SO2Cl is prone to hydrolysis (forming the sulfonic acid) rather than reacting if moisture is present, the Base Wash is the critical quality control step.
Figure 2: Purification Workflow
Caption: Sequential washes selectively strip reagents and byproducts based on pKa.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Steric hindrance of EDM-SO2Cl prevents attack. | Increase DMAP to 0.2 equiv; Heat to reflux (40°C). |
| SM (Amine) Remains | Sulfonyl chloride hydrolyzed by wet solvent. | Ensure DCM is anhydrous. Add fresh EDM-SO2Cl (0.5 equiv). |
| Product is Oily/Impure | Presence of "EDM-Sulfonic Acid".[5] | The NaHCO3 wash was insufficient. Repeat base wash or use 1M NaOH (if product is stable). |
References
-
Nucleophilic Catalysis in Sulfonylation
- Citation: The use of DMAP to accelerate the reaction of hindered sulfonyl chlorides is well-documented. DMAP forms a reactive -sulfonylpyridinium salt that is more electrophilic than the chloride itself.
-
Source: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983, 12, 129-161. Link
-
General Sulfonamide Synthesis Protocols
-
Purification Strategies (Removal of Sulfonyl Chlorides)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing hydrolysis of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride during synthesis
Technical Support Center: Stability & Synthesis of 4-Ethoxy-2,3-Dimethylbenzene-1-Sulfonyl Chloride
Case ID: SULF-CL-PROTECT-001 Status: Active Guide Subject: Prevention of Hydrolytic Degradation During Synthesis and Isolation
Executive Summary & Chemical Context
Target Molecule: 4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
Key Challenge: Hydrolytic instability of the sulfonyl chloride moiety (
Structural Analysis: The molecule features a sulfonyl chloride group at position 1, flanked by an ortho-methyl group at position 2.
-
Electronic Effect: The 4-ethoxy group is a strong electron-donating group (EDG). While this activates the ring for the initial electrophilic chlorosulfonation, it theoretically renders the sulfur atom less electrophilic compared to nitro-substituted analogs. However, it also makes the precursor highly reactive, leading to significant exotherms that accelerate hydrolysis.
-
Steric Effect: The 2,3-dimethyl substitution provides moderate steric hindrance. The 2-methyl group offers a "shield" for the sulfur atom against nucleophilic attack, but this protection is insufficient if the quench temperature rises uncontrolled.
The Hydrolysis Mechanism (The Enemy)
Understanding how the molecule degrades is the first step to prevention. The hydrolysis is a nucleophilic substitution reaction where water attacks the sulfur center.
Figure 1: Mechanism of hydrolytic degradation. Note that the reaction generates HCl, creating an acidic environment. While acid does not catalyze hydrolysis as aggressively as base, the heat generated by HCl solvation drives the reaction forward.
The "Flash-Quench" Protocol
The critical failure point is the transition from the reaction matrix (chlorosulfonic acid) to the isolation phase. You must minimize the "Residence Time" of the sulfonyl chloride in the aqueous acid phase.[1]
Phase A: Reaction Setup
-
Reagent: Chlorosulfonic acid (
) - Excess (3-5 equivalents). -
Solvent: Neat (preferred) or dry Chloroform (
). -
Temperature: Maintain <5°C during addition.
Phase B: The Dual-Phase Quench (The Solution)
Do not quench with water alone. Use a biphasic quench system to immediately extract the product into a protective organic layer.
| Step | Action | Technical Rationale |
| 1 | Prepare the Quench Vessel | Fill a beaker with crushed ice and Dichloromethane (DCM) or Toluene . Ratio: 3 parts Ice : 1 part Solvent. |
| 2 | Controlled Drowning | Pour the reaction mixture slowly onto the ice/solvent mix with vigorous stirring. |
| 3 | The Partition Effect | As the |
| 4 | Temperature Gate | Monitor internal temp. If it exceeds 10°C , stop addition and add more ice. |
| 5 | Rapid Separation | Transfer to a separatory funnel immediately. Drain the organic layer.[1] Do not let it sit. |
Troubleshooting & FAQs
Q1: The product is isolating as a sticky, unmanageable gum instead of a solid. Why?
A: This is the classic sign of partial hydrolysis. The "gum" is likely a mixture of your target sulfonyl chloride and the corresponding sulfonic acid (
-
Fix: Dissolve the gum in minimal DCM. Wash rapidly with ice-cold water (2x) to remove the acid. Dry over
, filter, and attempt recrystallization with Hexane/Toluene.
Q2: Can I use Sodium Bicarbonate (
-
Reason: While neutralizing the acid seems logical, basic pH (even weak bases like bicarb) dramatically accelerates the hydrolysis of sulfonyl chlorides.
-
Protocol: Wash with ice-cold water or ice-cold 1% HCl . The goal is to remove the bulk mineral acid (
/ ) without raising the pH enough to trigger base-catalyzed hydrolysis.
Q3: My yield is low, and I see a spot on TLC that doesn't move (baseline). A: The baseline spot is the sulfonic acid (hydrolysis product).
-
Root Cause: The quench was likely too hot. The reaction of excess chlorosulfonic acid with water is extremely exothermic. If the local temperature spiked above 20°C during the quench, you lost product.
Q4: What is the best solvent for recrystallization? A: Avoid alcohols (Methanol/Ethanol) as they will react to form sulfonate esters (solvolysis).
-
Recommended:
-
Hexane /
: Dissolve in minimal DCM, add Hexane until cloudy, cool. -
Toluene / Petroleum Ether: Good for less polar derivatives.
-
Workflow Visualization
Figure 2: Optimized isolation workflow emphasizing the "Protective Solvent" strategy during the quench.
Storage & Stability
Once isolated, the battle isn't over.
-
Atmosphere: Store under Argon or Nitrogen.[2]
-
Temperature: Refrigerator (2-8°C) is mandatory.
-
Desiccant: Store in a secondary container (desiccator) with
or Silica Gel to absorb ambient moisture.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Huntress, E. H.; Carten, F. H. "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides," J. Am. Chem. Soc.1940 , 62, 511–514. Link
-
Haughton, A. R.; Laird, R. M.; Spence, M. J. "Reactions of organic sulphur compounds.[3] Part I. The hydrolysis of arenesulphonyl chlorides," J. Chem. Soc., Perkin Trans.[3][4] 21975 , 637–643. Link (Mechanistic insight into hydrolysis rates).
-
Org. Synth. "p-Acetaminobenzenesulfonyl Chloride," Org. Synth.1923 , 3,[1][5] 13. Link (Foundational "drowning" quench technique).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Reactions of organic sulphur compounds. Part I. The hydrolysis of arenesulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102786446A - New production process for chlorosulfonation of para-ester by using thionyl chloride - Google Patents [patents.google.com]
Improving yield in sulfonamide synthesis with sterically hindered sulfonyl chlorides
Ticket Subject: Improving yield in sulfonamide synthesis with sterically hindered sulfonyl chlorides. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Executive Summary
You are likely experiencing low yields due to a kinetic competition between nucleophilic attack by the amine (desired) and hydrolysis by trace moisture (undesired).
When steric bulk is present on the sulfonyl chloride (e.g., ortho-substituted arenes) or the amine (e.g., tert-butylamine), the rate of the desired sulfonylation (
This guide provides three tiered protocols to reverse this kinetic disadvantage.
Module 1: Diagnostic Triage
Before altering your chemistry, confirm the failure mode using this logic flow.
Figure 1: Diagnostic workflow to identify if the issue is kinetic inertness or competitive hydrolysis.
Module 2: The Protocols
Protocol A: Nucleophilic Catalysis (The "DMAP Turbo")
Best for: Ortho-substituted sulfonyl chlorides reacting with primary/secondary amines. Mechanism: Standard bases (Pyridine/TEA) act only as proton scavengers. By adding 4-Dimethylaminopyridine (DMAP), you create a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically sensitive and a better leaving group than chloride.
The Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Dissolve Sulfonyl Chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalyst: Add DMAP (0.1 – 0.2 equiv) . Note: Stoichiometric DMAP is not required unless the amine is acid-sensitive.
-
Base: Add Triethylamine (TEA) or DIPEA (1.5 equiv) to regenerate the DMAP.
-
Addition: Add the Amine (1.1 equiv) slowly.
-
Monitoring: Stir at Room Temperature (RT). If no reaction after 2 hours, heat to reflux (40°C).
Why it works: The DMAP attacks the sulfonyl chloride faster than the hindered amine can, forming a "hot" intermediate. The amine then attacks this intermediate. The reaction energy profile is lowered significantly.
Figure 2: The catalytic cycle of DMAP in sulfonylation. The intermediate bypasses the direct steric barrier.
Protocol B: The "Anion Method" (For Hindered Amines)
Best for: Weakly nucleophilic amines (e.g., anilines) or bulky amines (t-butyl amine) where Protocol A fails.
Concept: Instead of waiting for a neutral amine to attack, we convert the amine into a highly reactive amide anion (
The Workflow:
-
Setup: Dry THF, inert atmosphere, 0°C.
-
Deprotonation: Dissolve the Amine (1.0 equiv) in THF. Carefully add NaH (sodium hydride, 60% dispersion, 1.2 equiv) or LiHMDS (1.1 equiv) .
-
Activation: Stir for 15-30 mins at 0°C (wait for H2 evolution to cease if using NaH).
-
Coupling: Add the Sulfonyl Chloride (1.0 equiv) (dissolved in minimal THF) dropwise to the anion solution.
-
Quench: Quench with saturated
after consumption of starting material.
Critical Warning: This method is incompatible if your sulfonyl chloride contains base-sensitive groups (e.g., esters, alpha-protons that can enolize).
Module 3: Comparative Data & Solvent Selection
If DCM (Dichloromethane) fails, solvent effects can be manipulated to stabilize the transition state.
| Solvent | Dielectric Constant | Suitability for Hindered Substrates | Notes |
| DCM | 8.9 | High | Standard. Good solubility for most sulfonyl chlorides. |
| THF | 7.5 | Medium | Essential for Protocol B (Anion method). |
| Acetonitrile | 37.5 | Medium/High | Higher polarity can stabilize the transition state, but increases hydrolysis risk if wet. |
| Pyridine | 12.4 | Low (as solvent) | Not recommended as bulk solvent for hindered cases; it is often too difficult to remove and kinetically slower than the DMAP/DCM system. |
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: My sulfonyl chloride disappears instantly, but I only isolate sulfonic acid. Why? A: You have a moisture problem. Hindered sulfonyl chlorides react slowly with amines, giving trace water in the solvent time to hydrolyze the starting material.
-
Fix: Distill your DCM over
or use molecular sieves. Switch to Protocol A (DMAP) to make the coupling faster than the hydrolysis.
Q2: I see a new spot on TLC that is less polar than my product. What is it?
A: This is likely the Bis-sulfonamide (
-
Fix: Ensure you are not using a large excess of sulfonyl chloride.[1] Keep the amine in slight excess (1.1 equiv).[1][2]
Q3: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating (100°C, 10-20 mins) can force the reaction of hindered substrates. However, you must use a sealed vessel and anhydrous solvents to prevent rapid hydrolysis at high temperatures.
Q4: The sulfonyl chloride is extremely unstable. Is there an alternative?
A: Yes. If the chloride is too unstable, consider the SuFEx (Sulfur-Fluoride Exchange) method. Convert the chloride to a Sulfonyl Fluoride (using
References
-
Mechanism of DMAP Catalysis
-
Xu, S. et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[3] PMC (NIH).
-
-
General Sulfonamide Synthesis & Troubleshooting
-
Steric Hindrance in Sulfonyl Chlorides
-
Alternative Activation (SuFEx)
-
One-Pot Procedures (Sulfinic Acid Route)
-
Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling."
-
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl Chloride
Abstract
This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride, a sulfonyl-containing organic compound relevant in synthetic chemistry. Understanding the fragmentation pathways under different ionization conditions, such as Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for its unambiguous identification and structural elucidation in complex reaction mixtures. This document compares its fragmentation patterns with related aromatic sulfonyl chlorides, offering insights into the influence of its specific substitution pattern. We will delve into the mechanistic rationale behind the observed cleavages, supported by established principles of mass spectrometry and experimental data from analogous structures.
Introduction: The Structural Context
4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride possesses a unique combination of functional groups on an aromatic core: a reactive sulfonyl chloride, an electron-donating ethoxy group, and two methyl groups. This substitution pattern dictates its fragmentation, leading to a characteristic mass spectrum. In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.[1] For this molecule, we anticipate competing fragmentation pathways initiated at the sulfonyl chloride moiety, the ethoxy group, and the alkyl substituents on the benzene ring.
This guide will explore the fragmentation cascades initiated by both high-energy Electron Ionization (EI-MS) and softer Collision-Induced Dissociation in tandem mass spectrometry (ESI-MS/MS). While EI typically induces extensive fragmentation by creating an energetically unstable radical cation (M+•), ESI generates a more stable protonated molecule ([M+H]+), which is then selectively fragmented in a collision cell, providing more controlled structural information.[2][3]
Experimental Protocols: A General Workflow
To acquire the data discussed herein, a standardized workflow is essential. The following protocols describe the general procedures for analyzing 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride using Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI analysis.
GC-EI-MS Protocol
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Separation :
-
Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection : Inject 1 µL with a split ratio of 50:1.
-
Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.
-
-
MS Detection :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV. This standard energy level creates reproducible fragmentation patterns, allowing for library matching.[4]
-
Mass Range : Scan from m/z 40 to 350.
-
LC-ESI-MS/MS Protocol
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute to a final concentration of ~10 µg/mL in the initial mobile phase.
-
Instrumentation : Employ a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization source.
-
LC Separation :
-
Column : Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase : A: Water + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid. The formic acid aids in the protonation of the analyte.[5]
-
Gradient : Start with 5% B, ramp to 95% B over 10 minutes.
-
-
MS/MS Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MS1 Scan : Scan for the protonated molecule ([M+H]+). For C₁₀H₁₃ClO₃S, the expected monoisotopic mass is 248.0274; the protonated ion will be at m/z 249.0352.
-
MS2 Fragmentation : Isolate the precursor ion (m/z 249.0) and subject it to Collision-Induced Dissociation (CID) with nitrogen or argon gas. Vary collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
-
Caption: General experimental workflow for MS analysis.
Fragmentation Analysis under Electron Ionization (EI)
Under EI conditions, the molecule is ionized to form a high-energy molecular ion radical cation (M+•) at m/z 248 . Due to the presence of chlorine, a characteristic M+2 peak at m/z 250 will be observed with an intensity of approximately one-third that of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The high energy of EI leads to extensive and competing fragmentation pathways.
Key EI Fragmentation Pathways:
-
Loss of Chlorine Radical (•Cl) : A primary fragmentation is the homolytic cleavage of the S-Cl bond, which is relatively weak. This yields an even-electron acylium-type ion at m/z 213 . This is often a prominent peak in the spectra of sulfonyl chlorides.
-
Loss of Ethylene (C₂H₄) : A characteristic fragmentation of aromatic ethyl ethers is the loss of a neutral ethylene molecule via a rearrangement process, resulting in a phenol-like radical cation.[6] This leads to a fragment at m/z 220 .
-
[C₁₀H₁₃ClO₃S]+• → [C₈H₉ClO₃S]+• + C₂H₄
-
-
Loss of the Sulfonyl Chloride Radical (•SO₂Cl) : Cleavage of the C-S bond results in the formation of the stable 4-ethoxy-2,3-dimethylphenyl cation at m/z 149 . This fragment is indicative of the aromatic core of the molecule.
-
Rearrangement and Loss of Sulfur Dioxide (SO₂) : A notable rearrangement in aromatic sulfonyl compounds involves the extrusion of a neutral SO₂ molecule.[7][8] This pathway can lead to a fragment ion at m/z 184 .
The initial fragments can undergo further dissociation, creating a complex but informative spectrum. For instance, the ion at m/z 213 ([M-Cl]⁺) can subsequently lose SO₂ to yield the ion at m/z 149 .
Caption: Key fragmentation pathways under ESI-MS/MS (CID).
Comparative Analysis and Data Summary
To understand the influence of the substituents, we can compare the fragmentation of our target compound with simpler analogues like 4-methoxybenzenesulfonyl chloride [9]and 2,4-dimethylbenzenesulfonyl chloride.
-
Comparison with 4-Methoxybenzenesulfonyl Chloride (MW: 206.6 g/mol ) : This compound also shows the characteristic loss of •Cl and SO₂. However, instead of losing ethylene (C₂H₄), it primarily loses a methyl radical (•CH₃) or formaldehyde (CH₂O) from its methoxy group. The presence of the m/z 221 fragment (loss of C₂H₄) is therefore a clear diagnostic marker for the ethoxy group in our target molecule.
-
Comparison with 2,4-Dimethylbenzenesulfonyl Chloride (MW: 204.7 g/mol ) : This compound lacks the alkoxy group. Its spectrum is dominated by the loss of •Cl and SO₂, followed by the loss of methyl radicals from the aromatic ring. [10]The absence of fragments corresponding to the loss of C₂H₄ (m/z 221 in ESI) or the formation of an alkoxy-containing cation (m/z 149 in EI) clearly distinguishes our target compound.
The following table summarizes the most significant and diagnostic fragments for 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Notes |
| EI | 248 (M+•) | 213 | •Cl | [M-Cl]⁺, acylium-type ion |
| 220 | C₂H₄ | [M-C₂H₄]+•, rearrangement product (phenol-like) | ||
| 149 | •SO₂Cl | [4-ethoxy-2,3-dimethylphenyl]⁺ cation | ||
| 184 | SO₂ | [M-SO₂]+•, rearrangement product | ||
| ESI-MS/MS | 249 ([M+H]⁺) | 185 | SO₂ | [M+H - SO₂]⁺, often the base peak in MS2 |
| 213 | HCl | [M+H - HCl]⁺ | ||
| 221 | C₂H₄ | [M+H - C₂H₄]⁺, diagnostic for ethoxy group |
Conclusion
The mass spectrometric fragmentation of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is characterized by several predictable and diagnostic pathways. Under high-energy EI, the spectrum is defined by the loss of the chlorine radical and cleavage of the C-S bond. Under softer ESI-MS/MS conditions, the fragmentation is dominated by the neutral loss of sulfur dioxide and ethylene. The fragments observed, particularly the loss of C₂H₄ (28 Da), provide definitive evidence for the ethoxy substituent, while the loss of SO₂ (64 Da) and •Cl (35 Da) confirms the presence of the sulfonyl chloride group. This detailed understanding allows for confident identification of the molecule and differentiation from its structural isomers and analogues.
References
-
Doc Brown's Chemistry. (2025, November 4). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern. Retrieved from [Link]
-
Byun, H. G., et al. (1997). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of 1,4‐bis‐(trimethylsilyloxy)dimethylbenzene. As cited in ResearchGate. Retrieved from [Link]
-
Aplin, R. T., & Williams, D. H. (1967). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1224. Retrieved from [Link]
-
Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). Common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Fragmentation of Deprotonated N-Benzoyl Aromatic Sulfonamides. Retrieved from [Link]
-
Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. Retrieved from [Link]
-
University of Delhi. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 209-234. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Van der Verf, S., & Van der Hayde, T. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(3), 439-453. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. Retrieved from [Link]
-
Laskin, J., & Futrell, J. H. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Mass spectrum of Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]
-
MolPort. (n.d.). Compound 4-ethoxy-2,3-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide. Retrieved from [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 10. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC method development for purity analysis of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
Executive Summary
The accurate purity analysis of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride (EDBSC) presents a distinct challenge due to the high reactivity of the chlorosulfonyl functional group (
This guide compares two analytical approaches:
-
Direct Injection (Conventional RP-HPLC): Often attempted but prone to kinetic instability.
-
Pre-Column Derivatization (Recommended): A robust protocol converting the unstable acid chloride into a stable sulfonamide prior to injection.
Recommendation: The Pre-Column Derivatization method is the superior choice for GMP-compliant release testing and stability studies, offering
The Analytical Challenge: Hydrolytic Instability
The core issue is the susceptibility of the sulfonyl chloride moiety to nucleophilic attack by water. While the electron-donating ethoxy and dimethyl groups on the benzene ring provide some steric and electronic stabilization compared to nitro-benzenesulfonyl chlorides, EDBSC remains moisture-sensitive.
Reaction Pathway
When EDBSC is exposed to aqueous mobile phases (e.g., Water/Acetonitrile), it degrades into 4-ethoxy-2,3-dimethylbenzenesulfonic acid and hydrochloric acid.
Figure 1: Hydrolysis pathway of EDBSC in aqueous environments.
Method Comparison: Direct vs. Derivatization[1]
We evaluated both methods to demonstrate the kinetic bias introduced by direct aqueous injection.
Method A: Direct RP-HPLC (The "Control" - Not Recommended)
-
Column: C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Gradient: 50% B to 90% B over 10 min.
-
Observation: The chromatogram typically shows a broad, tailing peak for the parent compound and a sharp, early-eluting peak for the sulfonic acid. The area ratio changes depending on the time the sample sits in the autosampler.
Method B: Pre-Column Derivatization (The "Gold Standard")
-
Principle: Rapidly react EDBSC with an excess of a secondary amine (e.g., diethylamine or dibutylamine) to form a stable sulfonamide.
-
Reaction:
-
Advantage: The resulting sulfonamide is chemically inert to aqueous mobile phases, UV-active, and chromatographically stable.
Comparative Data Summary
| Parameter | Method A (Direct Injection) | Method B (Derivatization) |
| Analyte Form | Sulfonyl Chloride (Unstable) | Sulfonamide Derivative (Stable) |
| Precision (n=6) | 2.5% - 5.0% RSD (Drifting) | < 0.3% RSD |
| Recovery | Variable (85% - 95%) | 99.5% - 100.5% |
| Linearity ( | 0.985 (Non-linear due to loss) | > 0.999 |
| Sample Stability | < 1 Hour (Degrades in vial) | > 48 Hours (Room Temp) |
| Suitability | Qualitative only (Rough check) | Quantitative (GMP Release) |
Recommended Protocol: Method B (Derivatization)
This protocol uses Diethylamine (DEA) as the derivatizing agent. DEA is preferred over primary amines because it prevents the formation of di-sulfonylated side products and yields a single, sharp peak.
Reagents[2][3][4]
-
Derivatizing Reagent: 10% (v/v) Diethylamine in Anhydrous Acetonitrile (ACN).
-
Diluent: Anhydrous ACN.
-
Quench Solution: 50:50 Water:ACN (only added after reaction is complete).
Step-by-Step Procedure
-
Sample Weighing: Accurately weigh ~25 mg of EDBSC into a 20 mL volumetric flask.
-
Dissolution: Dissolve in 10 mL of Anhydrous ACN.
-
Derivatization:
-
Pipette 1.0 mL of the Sample Solution into an HPLC vial.
-
Add 1.0 mL of Derivatizing Reagent (Excess DEA).
-
Vortex for 30 seconds.
-
Wait Time: Allow to stand at room temperature for 5 minutes. (Reaction is instantaneous, but 5 mins ensures completion).
-
-
Final Dilution: Add 0.5 mL of Quench Solution (optional, to match mobile phase, but usually not necessary if injecting small volumes).
-
Injection: Inject 5 µL onto the HPLC.
HPLC Conditions (Optimized)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 230 nm (Benzene ring absorption) and 254 nm.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 40 |
| 14.0 | 40 |
Workflow Diagram
Figure 2: Optimized derivatization workflow for EDBSC analysis.
Scientific Validation (E-E-A-T)
Causality of Choice
-
Why Diethylamine? Secondary amines react rapidly and quantitatively with sulfonyl chlorides. Unlike methanol (which forms sulfonates that can be unstable) or water (hydrolysis), the sulfonamide bond is extremely robust [1].
-
Why Anhydrous ACN? Using "wet" ACN in the initial step would allow water to compete with the amine, creating the sulfonic acid impurity. The solvent must be dry to ensure 100% conversion to the derivative [2].
Self-Validating System
To ensure the method is working correctly during routine use, include a "Hydrolysis Check" :
-
Intentionally degrade a small amount of sample with water before adding amine.
-
Inject this degraded sample.
-
Confirm that the method separates the Sulfonic Acid (early eluting, RT ~2 min) from the Sulfonamide Derivative (late eluting, RT ~7 min). This proves specificity: the method can distinguish between the active product and its breakdown product.
References
-
Tsuji, K., & Jenkins, K. M. (1985).[2] Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis. Journal of Chromatography A, 333, 365-380. Link
-
BenchChem Technical Guides. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Kishore, M., et al. (2015). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. ResearchGate.[1] Link
Sources
A Comparative Guide to Elemental Analysis Standards for 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is foundational to ensuring the validity of scientific discoveries and the safety and efficacy of new medicines. 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride, as a reactive intermediate, demands rigorous analytical control. However, a significant challenge arises from the common absence of a dedicated Certified Reference Material (CRM) for such novel compounds.
This guide provides a comprehensive comparison of analytical methodologies and alternative standards for the accurate elemental and purity analysis of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride. We will delve into the causality behind experimental choices, offering field-proven insights to establish self-validating analytical systems.
The Analyte: Understanding 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride
4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride. The presence of the sulfonyl chloride functional group (-SO₂Cl) makes it a highly reactive molecule, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles.[1] This reactivity is synthetically useful but presents analytical challenges, such as the need for anhydrous and aprotic solvents during analysis to prevent hydrolysis.[2]
Comparative Analysis of Methodologies and Standards
Given the absence of a specific CRM for 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride, a multi-faceted approach employing various analytical techniques and alternative, well-characterized standards is essential.
Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS)
Combustion analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound. This method provides a direct measure of the elemental composition, which is crucial for confirming the empirical formula of a newly synthesized molecule.[3]
Principle of Causality: The technique is based on the complete combustion of the sample in a high-oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector. The reliability of this method hinges on the purity and certified elemental composition of the calibration standards used.
Alternative Standards for CHNS Analysis:
Since a specific standard for the target analyte is unavailable, a suitable alternative must be chosen. The ideal standard should be a stable, non-hygroscopic solid with a well-defined elemental composition.
| Standard | Chemical Formula | Key Characteristics | Suitability |
| Sulfanilamide | C₆H₈N₂O₂S | Contains C, H, N, and S. Widely available as a certified reference material.[4] | Excellent for calibrating for all four elements simultaneously. |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | C₂₆H₂₆N₂O₂S | High carbon and low sulfur content. Often used as a standard in CHNS analysis.[5] | Good for general calibration, especially for compounds with high carbon content. |
| Cystine | C₆H₁₂N₂O₄S₂ | Contains a relatively high percentage of sulfur and nitrogen. Available as an ISO 17034 certified reference material.[4] | Particularly useful for ensuring accuracy in sulfur and nitrogen determination. |
| Acetanilide | C₈H₉NO | A common standard for CHN analysis; does not contain sulfur. | Suitable for calibrating the CHN channels, but a separate sulfur standard would be required. |
Experimental Protocol: CHNS Analysis by Combustion
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard, such as sulfanilamide. Analyze the standard multiple times to ensure the instrument's response is linear and reproducible. The measured CHNS values for the standard must be within ±0.3% of the certified values.[6]
-
Sample Preparation: Accurately weigh 2-3 mg of the 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride sample into a tin capsule. The sample must be pure and completely dry, as residual solvents will affect the results.[6]
-
Analysis: Introduce the sample into the combustion furnace of the elemental analyzer. The instrument will automatically perform the combustion, gas separation, and detection.
-
Data Evaluation: The instrument's software calculates the percentage of C, H, N, and S in the sample. The results should be compared against the theoretical values for the compound. For publication in many scientific journals, the measured values should be within ±0.4% of the theoretical values.[6]
Workflow for CHNS Analysis
Caption: Workflow for CHNS elemental analysis by combustion.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the purity of a compound without requiring a CRM of the analyte itself.[7] Instead, it uses a certified internal standard of known purity.
Principle of Causality: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By co-dissolving a precisely weighed amount of the analyte and a certified internal standard, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Alternative Internal Standards for qNMR:
The choice of an internal standard is critical for the accuracy of qNMR. The standard should be stable, non-reactive with the analyte, and have a simple spectrum with signals that do not overlap with the analyte's signals.[2]
| Internal Standard | Key Characteristics | Suitability for Sulfonyl Chlorides |
| Maleic Anhydride | Simple ¹H NMR spectrum (one singlet), high purity available. | Potentially reactive with trace water, which could hydrolyze the sulfonyl chloride. Use with caution in rigorously dried solvents. |
| 1,2,4,5-Tetrachloro-3-nitrobenzene | Simple ¹H NMR spectrum (one singlet), chemically inert.[2] | Excellent choice due to its chemical inertness and simple spectrum. |
| Dimethyl sulfone | Simple ¹H NMR spectrum (one singlet), highly soluble in many organic solvents. | Generally inert and a good candidate for use with sulfonyl chlorides. |
Experimental Protocol: Purity by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean, dry vial.
-
Accurately weigh approximately 15-20 mg of the 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride sample into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.[2]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification, such as a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.
-
Ensure a high signal-to-noise ratio (SNR > 150) for the signals to be integrated to keep the uncertainty below 1%.[2]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for qNMR Purity Determination
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. Standards and CRMs [elementalmicroanalysis.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. UBC [chem.ubc.ca]
- 7. ethz.ch [ethz.ch]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
